N-(3-sulfanylphenyl)cyclopropanecarboxamide, also known as tozasertib (VX-680), is a synthetic organic compound with the molecular formula . It belongs to the class of aurora kinase inhibitors, which are significant in cancer therapy due to their role in regulating cell division. This compound has been studied for its potential applications in treating various cancers by inhibiting specific kinases involved in tumor growth and proliferation .
Tozasertib is classified as an antineoplastic or immunomodulatory drug. It is derived from synthetic organic chemistry and has been documented in various chemical databases, including the CAS Registry with the number 639089-54-6, and is listed under the ChEMBL Ligand with the ID CHEMBL572878 . The compound's structural characteristics make it a subject of interest in pharmacological research, particularly in kinase inhibition.
The synthesis of N-(3-sulfanylphenyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
This multi-step process highlights the complexity involved in synthesizing this compound, requiring careful control of reaction conditions and reagents.
The molecular structure of N-(3-sulfanylphenyl)cyclopropanecarboxamide can be described by its chemical formula . The structure features:
The compound's structural representation can be illustrated through its canonical SMILES notation: C1CC1C(=O)NC2=CC=C(C=C2)SC3=NC(=CC(=N3)Cl)Cl
, which provides insights into its connectivity and functional groups .
N-(3-sulfanylphenyl)cyclopropanecarboxamide can undergo several chemical reactions:
These reactions are essential for modifying the compound for various applications and enhancing its biological activity.
The mechanism of action for N-(3-sulfanylphenyl)cyclopropanecarboxamide primarily involves its interaction with aurora kinases. By binding to these kinases, the compound inhibits their activity, disrupting normal cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable therapeutic agent against tumors that rely on aurora kinase activity for proliferation .
N-(3-sulfanylphenyl)cyclopropanecarboxamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding the behavior of the compound in biological systems and during synthesis .
N-(3-sulfanylphenyl)cyclopropanecarboxamide has significant applications in scientific research, particularly in cancer pharmacology. Its role as an aurora kinase inhibitor positions it as a candidate for developing targeted cancer therapies. Studies have shown its efficacy against various cancer cell lines, demonstrating potential for clinical applications in oncology . Additionally, ongoing research may explore its use in combination therapies to enhance treatment outcomes.
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7